molecular formula C2H4O4 B7802653 2,2-dihydroxyacetic Acid

2,2-dihydroxyacetic Acid

Cat. No.: B7802653
M. Wt: 92.05 g/mol
InChI Key: GOCCREQJUBABAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dihydroxyacetic acid can be synthesized through the oxidation of glyoxal using hydrogen peroxide in the presence of a catalyst such as vanadium pentoxide. The reaction is typically carried out in an aqueous medium at a temperature range of 50-70°C .

Industrial Production Methods: Industrial production of this compound often involves the oxidation of ethylene glycol using nitric acid. This method yields a high purity product and is scalable for large-scale production .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, nitric acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Thionyl chloride, phosphorus tribromide

Major Products Formed:

    Oxidation: Oxalic acid

    Reduction: Glycolic acid

    Substitution: Halogenated derivatives

Mechanism of Action

The mechanism of action of 2,2-dihydroxyacetic acid involves its role as an intermediate in the glyoxalate cycle. It facilitates the conversion of fatty acids into carbohydrates, which is essential for energy production in certain microorganisms . The molecular targets and pathways involved include enzymes such as isocitrate lyase and malate synthase, which are key components of the glyoxalate cycle.

Comparison with Similar Compounds

    Glycolic Acid: Similar in structure but lacks the second hydroxyl group. It is commonly used in skincare products for its exfoliating properties.

    Oxalic Acid: A dicarboxylic acid that is a common oxidation product of 2,2-dihydroxyacetic acid.

    Lactic Acid: Similar in structure but contains a methyl group instead of a second hydroxyl group. It is widely used in the food and pharmaceutical industries.

Uniqueness of this compound: this compound is unique due to its dual hydroxyl groups, which make it a versatile intermediate in various chemical reactions. Its role in the glyoxalate cycle also distinguishes it from other similar compounds, highlighting its importance in metabolic pathways.

Properties

IUPAC Name

2,2-dihydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O4/c3-1(4)2(5)6/h1,3-4H,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCCREQJUBABAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

563-96-2
Record name Glyoxylic acid monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=563-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-dihydroxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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